molecular formula C15H9NS B14138872 4-(1-Benzothiophen-2-yl)benzonitrile

4-(1-Benzothiophen-2-yl)benzonitrile

Cat. No.: B14138872
M. Wt: 235.31 g/mol
InChI Key: GDRMBPBBGSQSTN-UHFFFAOYSA-N
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Description

4-(1-Benzothiophen-2-yl)benzonitrile is an organic compound that features a benzothiophene moiety attached to a benzonitrile group Benzothiophene is a bicyclic structure consisting of a benzene ring fused with a thiophene ring, while benzonitrile contains a benzene ring bonded to a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzothiophen-2-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-bromobenzonitrile with 2-lithiobenzothiophene. The reaction typically occurs in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzothiophen-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Benzothiophen-2-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Benzothiophen-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or modulate receptor activity to reduce inflammation . The exact pathways and targets can vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Benzothiophen-2-yl)benzonitrile
  • 3-(1-Benzothiophen-2-yl)benzonitrile
  • 4-(1-Benzothiophen-3-yl)benzonitrile

Uniqueness

4-(1-Benzothiophen-2-yl)benzonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the benzothiophene moiety relative to the nitrile group can affect the compound’s electronic properties and its ability to interact with molecular targets .

Properties

Molecular Formula

C15H9NS

Molecular Weight

235.31 g/mol

IUPAC Name

4-(1-benzothiophen-2-yl)benzonitrile

InChI

InChI=1S/C15H9NS/c16-10-11-5-7-12(8-6-11)15-9-13-3-1-2-4-14(13)17-15/h1-9H

InChI Key

GDRMBPBBGSQSTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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